Welcome to the BenchChem Online Store!
molecular formula C6H3Cl3S B8560641 3,5-Dichlorobenzenesulfenyl chloride

3,5-Dichlorobenzenesulfenyl chloride

Cat. No. B8560641
M. Wt: 213.5 g/mol
InChI Key: AHQRTNSRMYQNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087764B2

Procedure details

The compound (13) (250 mg, 0.91 mmol) was dissolved in N,N-dimethylformamide (4 ml). The solution was cooled down to −30° C. under nitrogen atmosphere. To the solution were added, alternately each four time, a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg) and a solution of triethylamine (36 mg, 0.36 mg) in toluene (150 mg), and additionally added a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg). The reaction mixture was stirred at −30° C. for 30 minutes, and ethyl acetate and aqueous sodium hydrogen carbonate were added thereto. The objective (14) was extracted into the ethyl acetate layer. Diluted aqueous hydrochloric acid was added to the ethyl acetate layer to transfer the objective compound into the aqueous layer. The aqueous solution was neutralized by aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give oily residue. The oily residue was dissolved in methanol (0.9 ml), and water (0.7 ml) was added dropwise thereto for 1–2 minutes at room temperature for crystallization. The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-cooling, filtered, washed with 50% aqueous methanol, and dried to yield the objective (14) (250 mg) as a white crystal. Yield 61%.
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
compound ( 13 )
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
36 mg
Type
reactant
Reaction Step Five
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2].[Cl:21][C:22]1[CH:23]=[C:24]([S:29]Cl)[CH:25]=[C:26]([Cl:28])[CH:27]=1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O.C1(C)C=CC=CC=1.CO.O.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[C:8]([S:29][C:24]2[CH:25]=[C:26]([Cl:28])[CH:27]=[C:22]([Cl:21])[CH:23]=2)=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
compound ( 13 )
Quantity
250 mg
Type
reactant
Smiles
C(N)(=O)OCC=1N(C=C(N1)C(C)C)CC1=CC=NC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
77 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SCl
Name
Quantity
36 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
77 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SCl
Name
Quantity
150 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution were added
EXTRACTION
Type
EXTRACTION
Details
The objective (14) was extracted into the ethyl acetate layer
ADDITION
Type
ADDITION
Details
Diluted aqueous hydrochloric acid was added to the ethyl acetate layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give oily residue
CUSTOM
Type
CUSTOM
Details
for 1–2 minutes at room temperature for crystallization
STIRRING
Type
STIRRING
Details
The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50% aqueous methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(N)(=O)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 153.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.